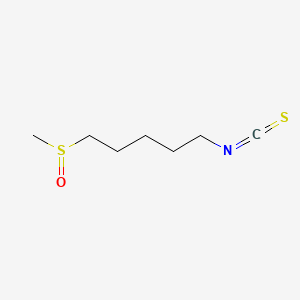

(S)-Alyssin

Descripción

Propiedades

Número CAS |

167963-04-4 |

|---|---|

Fórmula molecular |

C7H13NOS2 |

Peso molecular |

191.3 g/mol |

Nombre IUPAC |

1-isothiocyanato-5-[(S)-methylsulfinyl]pentane |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3/t11-/m0/s1 |

Clave InChI |

IUUQPVQTAUKPPB-NSHDSACASA-N |

SMILES canónico |

CS(=O)CCCCCN=C=S |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alyssin, (S)-; Alyssin, (+)- |

Origen del producto |

United States |

Foundational & Exploratory

(S)-Alyssin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Alyssin, a sulfur-containing isothiocyanate, has garnered interest within the scientific community for its potential antioxidative and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its primary natural sources, detailed extraction methodologies, and an exploration of its biological activity, particularly its interaction with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry, offering structured data, experimental protocols, and visual representations of complex biological and experimental processes.

Introduction to this compound

This compound, chemically known as 1-isothiocyanato-5-(methylsulfinyl)pentane, is a bioactive compound belonging to the isothiocyanate class. Isothiocyanates are naturally occurring compounds found predominantly in cruciferous vegetables and are recognized for their role in plant defense mechanisms. The interest in this compound and similar compounds stems from their potential health benefits, which are largely attributed to their antioxidant and chemopreventive activities.

Chemical Structure:

-

Molecular Formula: C₇H₁₃NOS₂

-

Molecular Weight: 191.32 g/mol

-

CAS Number: 646-23-1

Natural Sources of this compound

The primary natural source of this compound is the plant Gold of Pleasure (Camelina sativa) , a member of the Brassicaceae family. Camelina sativa is an oilseed crop native to Europe and Central Asia. The plant's seeds and the press-cake remaining after oil extraction are particularly rich in glucosinolates, the precursors to isothiocyanates like this compound.

In the plant, this compound exists in its precursor form, a glucosinolate. Upon tissue damage, such as crushing or chewing, the enzyme myrosinase comes into contact with the glucosinolate, catalyzing its hydrolysis to form the biologically active this compound.

Extraction and Isolation of this compound

The extraction of this compound from its natural sources, primarily Camelina sativa seeds, involves the enzymatic hydrolysis of its glucosinolate precursor followed by the extraction of the resulting isothiocyanate. The choice of extraction method significantly impacts the yield and purity of the final product.

General Extraction Workflow

The general procedure for extracting isothiocyanates from plant material involves several key steps, as illustrated in the workflow diagram below.

Caption: General workflow for the extraction of this compound.

Detailed Experimental Protocols

Below are detailed protocols for two common methods of isothiocyanate extraction, which can be adapted for this compound from Camelina sativa seeds.

Protocol 1: Solvent Extraction Following Hydrolysis

-

Sample Preparation:

-

Grind Camelina sativa seeds into a fine powder.

-

For higher purity, defat the seed powder by extraction with n-hexane. Allow the defatted meal to air-dry completely.

-

-

Enzymatic Hydrolysis:

-

To the seed powder (or defatted meal), add a phosphate (B84403) buffer (0.1 M, pH 7.0) at a solid-to-liquid ratio of 1:10 (w/v).

-

Incubate the mixture in a shaking water bath at 37°C for 2-4 hours to allow for the complete hydrolysis of glucosinolates by endogenous myrosinase.

-

-

Solvent Extraction:

-

Add dichloromethane (CH₂Cl₂) to the slurry at a ratio of 2:1 (v/v) to the aqueous phase.

-

Vortex the mixture vigorously for 5 minutes and then centrifuge at 3000 x g for 15 minutes to separate the phases.

-

Carefully collect the organic (lower) layer containing the isothiocyanates.

-

Repeat the extraction of the aqueous phase twice more with fresh dichloromethane.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.

-

-

Purification and Analysis:

-

The crude extract can be further purified using column chromatography.

-

Quantify the this compound content using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Protocol 2: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation:

-

Prepare defatted Camelina sativa seed meal as described in Protocol 1.

-

-

Ultrasonic Extraction:

-

Suspend the seed meal in a mixture of ethanol (B145695) and water (e.g., 70:30 v/v).

-

Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

-

Separation and Concentration:

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant and filter it.

-

Remove the solvent from the extract under reduced pressure.

-

-

Purification and Analysis:

-

The resulting extract, which contains glucosinolates, can then be subjected to enzymatic hydrolysis with myrosinase, followed by solvent extraction and analysis as described in Protocol 1.

-

Quantitative Data

The yield of isothiocyanates can vary significantly depending on the plant material, its preparation, and the extraction method employed. While specific yield data for this compound is not extensively reported, the following table provides representative data for the extraction of similar isothiocyanates from Brassicaceae seeds.

| Extraction Method | Plant Source | Isothiocyanate | Yield/Purity | Reference |

| Solvent Extraction | Broccoli Seeds | Sulforaphane | Not specified | [1] |

| Distillation | Papaya Seeds | Benzyl (B1604629) isothiocyanate | >98% purity | [2] |

| Solvent Extraction | Broccolini Seeds | Mixed ITCs | See[1] for % composition | [1] |

| Cold Pressing & Solvent Extraction | Camelina sativa | Oil (not ITC specific) | ~30-40% oil yield | [3] |

Note: The data presented are for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

Biological Activity and Signaling Pathways

Isothiocyanates, including this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways. A primary target is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

The Keap1-Nrf2 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

When cells are exposed to oxidative stress or electrophilic compounds like isothiocyanates, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione (B108866) synthesis.

Caption: The Keap1-Nrf2 signaling pathway activated by this compound.

The activation of the Nrf2 pathway by this compound and other isothiocyanates is a key mechanism underlying their antioxidant and chemopreventive effects. By enhancing the cell's capacity to neutralize reactive oxygen species and detoxify carcinogens, these compounds may help to mitigate cellular damage and reduce the risk of chronic diseases.

Conclusion

This compound is a promising bioactive isothiocyanate with significant potential for applications in the pharmaceutical and nutraceutical industries. Its primary natural source, Camelina sativa, is a readily available agricultural crop, making it an attractive target for natural product extraction. The extraction methodologies outlined in this guide, coupled with an understanding of its mode of action via the Keap1-Nrf2 signaling pathway, provide a solid foundation for further research and development. Future studies should focus on optimizing extraction protocols to maximize the yield and purity of this compound and on conducting in-depth in vivo studies to fully elucidate its therapeutic potential.

References

- 1. Extraction and identification of isothiocyanates from broccolini seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103951598A - Method for extracting benzyl isothiocyanate from papaya seeds - Google Patents [patents.google.com]

- 3. Comparative Evaluation of Camelina Seed Oils Obtained by Cold-Pressing and Solvent Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (S)-Alyssin: A Technical Guide for Researchers

(S)-Alyssin, an aliphatic glucosinolate found in Arabidopsis thaliana and other Brassicaceae, plays a significant role in plant defense. Its biosynthesis is a multi-step process involving chain elongation of the amino acid methionine, core glucosinolate structure formation, and side-chain modification. This technical guide provides a detailed overview of the this compound biosynthetic pathway, its regulation, and relevant experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-methionine and proceeds through three major stages: chain elongation, core structure formation, and side-chain modification.

Methionine Chain Elongation

The initial phase involves the iterative addition of methylene (B1212753) groups to the methionine side chain. This process is catalyzed by a series of enzymes, with Methylthioalkylmalate Synthase (MAM) being the key enzyme determining the final chain length. For this compound, a five-carbon side chain is required. While several MAM enzymes exist, MAM3 is known for its broad substrate specificity and is capable of catalyzing the formation of precursors for various aliphatic glucosinolates, including those with a C5 side chain.[1][2]

Core Glucosinolate Structure Formation

Following chain elongation, the modified amino acid enters the core glucosinolate pathway. This involves a series of enzymatic reactions catalyzed by cytochromes P450 (CYP79F1 and CYP83A1), a C-S lyase (SUR1), a UDP-glucosyltransferase (UGT74B1), and a sulfotransferase (SOT16/17/18). This sequence of reactions results in the formation of the precursor glucosinolate, (R/S)-5-(Methylsulfinyl)pentyl glucosinolate, also known as glucoalyssin (B1243939).[3]

Side-Chain Modification: The Final Step to this compound

The final step in the biosynthesis of this compound is the conversion of the methylsulfinyl side chain of glucoalyssin to an alkenyl side chain. This reaction is catalyzed by the enzyme 2-oxoglutarate-dependent dioxygenase AOP2 (Alkenyl Hydroxalkyl Producing 2).[4] The action of AOP2 on glucoalyssin yields this compound.

Regulation of this compound Biosynthesis

The biosynthesis of aliphatic glucosinolates, including this compound, is tightly regulated at the transcriptional level by a network of transcription factors, which are in turn influenced by phytohormonal signaling pathways.

Transcriptional Regulation by MYB Transcription Factors

A key regulator of aliphatic glucosinolate biosynthesis is the transcription factor MYB28.[5][6] MYB28 directly activates the expression of genes encoding biosynthetic enzymes in the pathway, including MAM and AOP2. The expression and activity of MYB28 are influenced by the jasmonate signaling pathway, a crucial component of the plant's defense response.

Hormonal Control: Jasmonate and Brassinosteroid Signaling

Jasmonate Signaling: The plant hormone jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile), play a central role in inducing defense responses, including the production of glucosinolates.[7][8][9] Upon perception of a stimulus, such as herbivory, the JA signaling cascade is initiated, leading to the degradation of JAZ repressor proteins. This releases transcription factors like MYC2, which in turn can activate the expression of MYB28, thereby upregulating the entire aliphatic glucosinolate biosynthetic pathway.[7]

Brassinosteroid Signaling: Brassinosteroids (BRs) are steroid hormones that regulate various aspects of plant growth and development, and they also modulate glucosinolate biosynthesis.[10][11] The BR signaling pathway converges on the transcription factor BZR1.[11] BZR1 can bind to the promoters of glucosinolate biosynthetic genes and, depending on the specific context and interacting partners, can either activate or repress their expression.[7] This provides a mechanism for the plant to balance growth and defense.

Quantitative Data

Quantitative analysis of glucosinolate content can vary significantly between different ecotypes of Arabidopsis thaliana, as well as in different tissues and developmental stages.[12][13][14]

| Glucosinolate | Plant Material | Concentration (µmol/g dry weight) | Reference |

| Total Aliphatic GSLs | A. thaliana Ler x Cvi RILs (leaves) | 0.5 - 12.0 | [13] |

| Total Aliphatic GSLs | A. thaliana Col-0 (seeds) | ~20.0 | [14] |

| Total Aliphatic GSLs | A. thaliana Col-0 (rosette leaves) | ~5.0 | [14] |

| Glucoalyssin | A. thaliana (various ecotypes) | Varies | [12] |

| This compound | A. thaliana (various ecotypes) | Varies | [12] |

Note: Specific quantitative data for glucoalyssin and this compound across a wide range of ecotypes and conditions is not extensively compiled in a single source. The provided data for total aliphatic glucosinolates gives a general indication of the concentration ranges that can be expected.

Experimental Protocols

Heterologous Expression and Purification of MAM3

This protocol describes a general method for the expression of His-tagged MAM3 in E. coli for subsequent purification and enzymatic assays.

1. Vector Construction:

-

Amplify the full-length coding sequence of Arabidopsis thaliana MAM3 by PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag.

-

Verify the construct by sequencing.

2. Protein Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture for 4-6 hours at 28°C.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged MAM3 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

For long-term storage, dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzyme Assay for AOP2

This protocol outlines a method for determining the enzymatic activity of AOP2 using its substrate, glucoalyssin.[15][16]

1. Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM 2-oxoglutarate, 2 mM ascorbate, and 0.1 mM FeSO4.

-

Prepare a stock solution of the substrate, (R/S)-5-(Methylsulfinyl)pentyl glucosinolate (glucoalyssin), in water.

2. Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, purified AOP2 enzyme (approximately 1-5 µg), and the glucoalyssin substrate (final concentration 0.1-1 mM) in a total volume of 100 µL.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol (B129727) or by boiling for 5 minutes.

3. Product Analysis by HPLC:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate the substrate (glucoalyssin) from the product (this compound).

-

Use a C18 column with a water/acetonitrile gradient.

-

Monitor the elution profile at 229 nm.

-

Quantify the product formation by comparing the peak area to a standard curve of authentic this compound.

References

- 1. Natural variation in Arabidopsis thaliana highlights a key role of glyoxalase I;2 in detoxifying glucose-derived reactive carbonyl species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Detailed Protocol for the Isolation of Arabidopsis thaliana Mesophyll Protoplasts and their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Expression and Purification [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. MYB28 myb domain protein 28 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Integration of Brassinosteroid Signal Transduction with the Transcription Network for Plant Growth Regulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Four genes encoding MYB28, a major transcriptional regulator of the aliphatic glucosinolate pathway, are differentially expressed in the allopolyploid Brassica juncea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BES1 Brassinosteroid signaling positive regulator (BZR1) family protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Diversity Analysis of Arabidopsis thaliana (L.) Heynh Ecotypes for Glucosinolates in Shoots and Seeds in: HortScience Volume 46: Issue 7 | ASHS [journals.ashs.org]

- 13. Comparative quantitative trait loci mapping of aliphatic, indolic and benzylic glucosinolate production in Arabidopsis thaliana leaves and seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Variation of glucosinolate accumulation among different organs and developmental stages of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. Identification and in vitro enzymatic activity analysis of the AOP2 gene family associated with glucosinolate biosynthesis in Tumorous stem mustard (Brassica juncea var. tumida) - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Alyssin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Alyssin, also known by its IUPAC name 1-isothiocyanato-5-(methylsulfinyl)pentane, is a naturally occurring isothiocyanate found in plants of the family Brassicaceae.[1][2] Isothiocyanates are a class of sulfur-containing organic compounds that have garnered significant interest in the scientific community for their potential health benefits, including antioxidative and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound and related isothiocyanates, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a chiral molecule with a stereocenter at the sulfur atom of the sulfoxide (B87167) group. Its chemical structure consists of a five-carbon chain with an isothiocyanate group (-N=C=S) at one end and a methylsulfinyl group (-S(O)CH₃) at the other.

Chemical Identifiers:

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NOS₂ | [1][2][3] |

| Molecular Weight | 191.32 g/mol | [3] |

| Boiling Point | 130-135 °C at 0.02 Torr | [2] |

| Density | 1.14 g/cm³ | [2] |

| Refractive Index | 1.558 | [2] |

| SMILES | C--INVALID-LINK--[O-] | [3] |

| InChIKey | IUUQPVQTAUKPPB-NSHDSACASA-N | [3] |

Synthesis of Isothiocyanates

General Experimental Protocol for Isothiocyanate Synthesis (Dithiocarbamate Decomposition Method)

This protocol provides a general framework for the synthesis of isothiocyanates and would require optimization for the specific synthesis of this compound.

-

Formation of Dithiocarbamate (B8719985) Salt:

-

Dissolve the primary amine (e.g., 5-(methylsulfinyl)pentan-1-amine for this compound synthesis) in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Add carbon disulfide, typically in a 1:1 molar ratio to the amine, and stir the mixture at room temperature.

-

Add a base (e.g., triethylamine, sodium hydroxide) to facilitate the formation of the dithiocarbamate salt.

-

The salt may precipitate out of the solution and can be collected by filtration.

-

-

Decomposition to Isothiocyanate:

-

The isolated dithiocarbamate salt is then treated with a desulfurizing agent. Common reagents for this step include phosphorus oxychloride, ethyl chloroformate, or a carbodiimide.

-

The reaction is typically carried out in an inert solvent under controlled temperature conditions.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Purification:

-

Upon completion of the reaction, the isothiocyanate product is isolated and purified using standard techniques such as extraction, distillation, or column chromatography.

-

Biological Activities

Due to the limited availability of specific experimental data for this compound, this section will focus on the well-documented biological activities of closely related and extensively studied isothiocyanates, such as sulforaphane (B1684495) and erucin. These compounds share the same pharmacophore (the isothiocyanate group) and are expected to exhibit similar biological effects.

Anticancer Activity

Isothiocyanates have demonstrated significant anticancer activity in numerous studies. They can inhibit the growth of various cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: Anticancer Activity of Erucin

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for erucin, an isothiocyanate structurally similar to this compound, against the human breast cancer cell line MCF-7.

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| MCF-7 | Erucin | 28 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test compound (this compound or its analog) in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Antioxidant Activity

Isothiocyanates are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and to induce the expression of antioxidant enzymes.

Quantitative Data: Antioxidant Activity

While specific IC₅₀ values for the antioxidant activity of this compound are not available, the antioxidant capacity of isothiocyanates is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as Trolox equivalents or as the concentration required to scavenge 50% of the radicals (IC₅₀).

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep violet color.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound (this compound or its analog) at various concentrations to the wells.

-

Add the DPPH solution to each well. Include a control (DPPH solution with methanol instead of the sample) and a blank (methanol only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

-

Signaling Pathways

Isothiocyanates exert their biological effects by modulating various cellular signaling pathways. Two of the most well-characterized pathways are the Keap1-Nrf2 pathway, which is involved in the antioxidant response, and the intrinsic apoptosis pathway.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

References

- 1. Allicin (from garlic) induces caspase-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allicin induces apoptosis through activation of both intrinsic and extrinsic pathways in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allicin induces cell cycle arrest and apoptosis of breast cancer cells in vitro via modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Alyssin: A Technical Guide on the Putative Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Alyssin is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables. While direct research on this compound's anticancer properties is limited, its structural similarity to well-studied ITCs, such as sulforaphane (B1684495), allows for the formulation of a putative mechanism of action. This document provides an in-depth technical guide to this proposed mechanism, drawing upon the extensive body of research on related isothiocyanates. The core anticancer activities of ITCs, and therefore putatively of this compound, are centered around the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in cancer cells. These effects are mediated through the modulation of critical cellular signaling pathways. This guide presents available quantitative data for related compounds, detailed experimental protocols for key assays, and visual diagrams of the implicated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to this compound and Isothiocyanates

Isothiocyanates (ITCs) are a class of phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[1] Numerous epidemiological and preclinical studies have linked the consumption of these vegetables with a reduced risk of various cancers.[1][2] ITCs, including the well-researched sulforaphane, are recognized for their potent cancer chemopreventive and therapeutic properties.[3][4] These compounds are characterized by the presence of a –N=C=S functional group, which is key to their biological activity.[3] this compound, a member of this family, is expected to share the multifaceted anticancer mechanisms exhibited by other ITCs.

The anticancer effects of ITCs are not attributed to a single mode of action but rather to their ability to modulate a wide array of cellular processes and signaling pathways that are often dysregulated in cancer.[2][3] This pleiotropic activity makes them promising candidates for further investigation as standalone or adjuvant cancer therapies.

Putative Core Mechanisms of Action of this compound in Cancer Cells

Based on the extensive research on sulforaphane and other ITCs, the anticancer activity of this compound is likely mediated through the following core mechanisms:

Induction of Apoptosis

A primary mechanism by which ITCs are thought to eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[4][5] This process is crucial for removing damaged or malignant cells and is often evaded by cancer cells. ITCs can trigger apoptosis through several interconnected pathways:

-

Generation of Reactive Oxygen Species (ROS): ITCs can disrupt the redox balance in cancer cells, leading to an accumulation of ROS. While low levels of ROS can promote cancer cell survival, high levels induce oxidative stress, which can damage cellular components and trigger apoptosis.[3]

-

Mitochondrial Pathway Activation: The increase in ROS can lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.

-

Modulation of Bcl-2 Family Proteins: ITCs can alter the expression of Bcl-2 family proteins, which are key regulators of apoptosis. This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. ITCs have been shown to halt the progression of the cell cycle in cancer cells, thereby inhibiting their growth.[4][5] This cell cycle arrest can occur at various phases:

-

G2/M Phase Arrest: Many ITCs, including sulforaphane, have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This is often associated with the downregulation of key regulatory proteins such as cyclin-dependent kinase 1 (Cdk1) and cyclin B1.

-

G1 Phase Arrest: Some studies have also reported ITC-induced cell cycle arrest in the G1 phase, preventing cells from entering the DNA synthesis (S) phase.

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by ITCs is a consequence of their ability to interfere with multiple signaling pathways that are critical for cancer cell survival and proliferation. While the precise pathways affected can vary depending on the specific ITC and cancer cell type, some of the key targets include:

-

Nrf2 Pathway: ITCs are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification enzymes. In the context of cancer prevention, activation of Nrf2 can protect normal cells from carcinogenic insults. However, in established tumors, the role of Nrf2 is more complex.

-

NF-κB Pathway: The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is often constitutively active in cancer cells and promotes inflammation, cell survival, and proliferation. ITCs have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

-

MAPK and PI3K/Akt Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are crucial for transmitting growth and survival signals in cells. Dysregulation of these pathways is common in cancer. ITCs can modulate the activity of these pathways, contributing to their anticancer effects.

Quantitative Data on the Anticancer Effects of Related Isothiocyanates

Due to the limited availability of specific quantitative data for this compound, this section summarizes the reported effects of the closely related and well-studied isothiocyanate, sulforaphane, in various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Isothiocyanate | Cancer Cell Line | Assay | Key Findings | Reference |

| Sulforaphane | HT29 (Colon Cancer) | MTT Assay | 15 µM sulforaphane induced 75% cell mortality at 24 hours. | [4] |

| Sulforaphane | HT29 (Colon Cancer) | Cell Cycle Analysis | Dose-dependent cell cycle arrest. | [4] |

| Sulforaphane | Breast Cancer Stem Cells | Self-renewal Assay | Inhibited self-renewal, associated with suppression of the Wnt/β-catenin pathway. | [3] |

| Phenethyl isothiocyanate (PEITC) | Prostate Cancer Cells | Notch Signaling Assay | Increased cleavage (activation) of Notch1 and Notch2. | [3] |

Table 1: Summary of Quantitative Effects of Sulforaphane and PEITC on Cancer Cells

Detailed Methodologies for Key Experiments

The following protocols are generalized methods for key experiments used to elucidate the mechanism of action of anticancer compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways affected by this compound and a general experimental workflow for its characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of (S)-Alyssin: A Technical Guide

(S)-Alyssin, a naturally occurring isothiocyanate found in plants of the Brassicaceae family, has garnered significant interest within the scientific community for its potential therapeutic applications. As an analogue of the well-studied sulforaphane (B1684495), this compound exhibits a range of biological activities in vitro, primarily centered around its anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's in vitro effects, detailing its impact on cancer cell proliferation, apoptosis, and key signaling pathways. The experimental protocols used to elucidate these activities are also described to facilitate further research and development.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The primary method for quantifying this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from this assay.

While specific IC50 values for this compound are still emerging in the literature, studies on analogous isothiocyanates provide a strong indication of its potential potency. For instance, various sulforaphane analogues have shown efficacy against a range of malignant cell lines, including breast, lung, cervical, prostate, colon, and liver cancer cells. In some cases, these compounds have exhibited greater potency than the parent compound, sulforaphane.

Table 1: Cytotoxicity of Isothiocyanate Analogues in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| Sulforaphane Analogue 4a | MCF-7 | Breast | 5.2 ± 0.4 | 48 | |

| Sulforaphane Analogue 4a | A549 | Lung | 6.8 ± 0.5 | 48 | |

| Sulforaphane Analogue 4a | HeLa | Cervical | 7.1 ± 0.6 | 48 | |

| Sulforaphane Analogue 4a | PC3 | Prostate | 8.5 ± 0.7 | 48 | |

| Sulforaphane Analogue 4a | HCT116 | Colon | 9.2 ± 0.8 | 48 |

| Sulforaphane Analogue 4a | HepG2 | Liver | 10.4 ± 0.9 | 48 | |

Note: This table presents data for a representative sulforaphane analogue to illustrate the typical potency of this class of compounds. Further research is required to establish a comprehensive profile of this compound's IC50 values across a wide panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound stock solution (in DMSO)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Induction of Apoptosis

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This is often assessed quantitatively using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

Studies on related isothiocyanates have shown a significant increase in the apoptotic cell population following treatment. This is often accompanied by changes in the expression of key apoptosis-regulating proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1]

Table 2: Quantitative Analysis of Apoptosis Induction by Isothiocyanates

| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method | Reference |

|---|---|---|---|---|---|

| Allicin | Myocardial Cells (H/R model) | - | 6.11 ± 0.15 (vs 13.5 ± 1.2 in control) | Annexin V/PI | [1] |

| Sulforaphane | Colon Cancer Cells | - | Dose-dependent increase | Flow Cytometry |[2] |

Note: This table provides examples of apoptosis induction by related organosulfur compounds. Specific quantitative data for this compound is a subject of ongoing research.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Modulation of Cellular Signaling Pathways

This compound is known to modulate several critical signaling pathways involved in cancer cell survival, proliferation, and stress response. The two most prominently studied pathways in the context of isothiocyanates are the Nrf2/ARE and the PI3K/Akt pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates like this compound can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression and enhancing the cell's antioxidant capacity.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. Isothiocyanates have been shown to inhibit the PI3K/Akt pathway, contributing to their pro-apoptotic and anti-proliferative effects. This inhibition can occur through the generation of reactive oxygen species (ROS), which can inactivate Akt.

Experimental Protocol: Western Blotting for Signaling Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the activation state of signaling pathways by measuring the levels of phosphorylated proteins (e.g., p-Akt) and the total protein levels.

Materials:

-

This compound stock solution (in DMSO)

-

Cell culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Histone Deacetylase (HDAC) Inhibition

Emerging evidence suggests that isothiocyanates, including sulforaphane, can act as histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, isothiocyanates can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes. This represents another important mechanism for their anticancer activity. The direct inhibitory effect of this compound on HDAC activity is an active area of investigation.

Table 3: HDAC Inhibitory Activity of Isothiocyanates

| Compound | Cell Line | Effect | Method | Reference |

|---|---|---|---|---|

| Sulforaphane | Human Colon, Prostate, Breast Cancer Cells | HDAC Inhibition | HDAC Activity Assay | [3] |

| Allyl Mercaptan (from Garlic) | Human Colon Cancer Cells | HDAC Inhibition | HDAC Activity Assay |[3] |

Note: This table highlights the HDAC inhibitory potential of related compounds. Quantitative IC50 values for this compound's HDAC inhibitory activity are yet to be fully elucidated.

Experimental Protocol: HDAC Activity Assay

Fluorometric or colorimetric HDAC activity assay kits are commercially available and provide a convenient method for measuring HDAC inhibition. These assays typically use a substrate that, when deacetylated by HDACs, can be acted upon by a developer to produce a fluorescent or colored product.

Materials:

-

This compound stock solution (in DMSO)

-

Nuclear extract or purified HDAC enzyme

-

HDAC Activity Assay Kit (containing substrate, developer, and buffer)

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the HDAC substrate, assay buffer, and different concentrations of this compound or a known HDAC inhibitor (positive control).

-

Enzyme Addition: Add the nuclear extract or purified HDAC enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well to stop the HDAC reaction and generate the fluorescent or colorimetric signal.

-

Signal Measurement: Read the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a promising isothiocyanate with significant in vitro biological activity, particularly in the context of cancer. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways such as Nrf2/ARE and PI3K/Akt, along with its potential as an HDAC inhibitor, underscores its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel isothiocyanates. Further research is warranted to establish a comprehensive in vitro profile of this compound, including its specific IC50 values across a broad range of cancer cell lines and a deeper understanding of its molecular mechanisms of action. Such studies will be crucial for its future development as a potential chemotherapeutic or chemopreventive agent.

References

The Enigmatic (S)-Alyssin: A Technical Guide to Its Putative Discovery and Isolation

A Note to the Reader: Despite a comprehensive search of scientific literature, the primary research article detailing the initial discovery and isolation of (S)-Alyssin from a natural source could not be located. This compound, identified as 1-isothiocyanato-5-(methylsulfinyl)pentane, is a known isothiocyanate with recognized antioxidative and anticancer properties. However, the absence of a foundational discovery paper means that specific experimental protocols, quantitative data such as yields and detailed spectroscopic data from its natural isolation, remain undocumented in the available scientific record.

Therefore, this technical guide has been constructed to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting a putative methodology for the discovery and isolation of this compound. The protocols and data herein are based on established methods for the isolation and characterization of structurally similar and well-documented isothiocyanates, primarily sulforaphane, a closely related compound. This guide is intended to be a robust framework, providing the level of detail necessary to inform the potential future discovery and isolation of this compound or other novel isothiocyanates.

Introduction to this compound

This compound is an isothiocyanate with the chemical structure 1-isothiocyanato-5-(methylsulfinyl)pentane. Isothiocyanates are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1] They are known for their pungent taste and a wide range of bioactive properties, including potent anticancer and antioxidant effects.[1]

The biological activity of isothiocyanates is largely attributed to their ability to induce phase II detoxification enzymes, a process primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (S)-1-isothiocyanato-5-(methylsulfinyl)pentane | [4] |

| CAS Number | 646-23-1 | [4] |

| Molecular Formula | C₇H₁₃NOS₂ | [4] |

| Molecular Weight | 191.31 g/mol | [4] |

| Appearance | Likely a colorless to pale yellow oil | General isothiocyanate properties |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, methanol) | General isothiocyanate properties |

Putative Discovery and Natural Occurrence

While the specific plant source of this compound is not definitively documented, its name strongly suggests a potential origin from plants of the genus Alyssum, commonly known as sweet alyssum. Phytochemical screening of Alyssum species has revealed the presence of various secondary metabolites, though specific reports on this compound are lacking.[5][6] Isothiocyanates in plants exist as their glucosinolate precursors.[7] The active isothiocyanate is released upon plant tissue damage through the enzymatic action of myrosinase.[1]

Hypothetical Experimental Protocol for the Isolation of this compound

The following protocol is a hypothetical workflow for the isolation of this compound from a plant source, such as Alyssum species, based on established methods for isothiocyanate extraction and purification.[8][9]

Plant Material Collection and Preparation

-

Collection: Aerial parts of the selected Alyssum species would be harvested.

-

Drying: The plant material would be freeze-dried to preserve the integrity of the glucosinolates and myrosinase enzyme.

-

Grinding: The dried plant material would be ground into a fine powder to maximize surface area for extraction.

Extraction and Enzymatic Hydrolysis

-

Extraction of Glucosinolates: The powdered plant material would be extracted with boiling 70% methanol (B129727) to inactivate myrosinase and extract the glucosinolates.

-

Enzymatic Hydrolysis: The methanolic extract would be concentrated under reduced pressure. The resulting aqueous solution would be buffered to pH 6.5, and a purified myrosinase solution would be added to initiate the hydrolysis of glucosinolates to isothiocyanates. The reaction would be allowed to proceed at room temperature for several hours.

Purification of this compound

-

Solvent Partitioning: The aqueous reaction mixture would be extracted with dichloromethane. The organic layer, containing the isothiocyanates, would be collected, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Column Chromatography: The crude extract would be subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to separate the different components. Fractions would be collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest would be further purified by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient.

Structural Elucidation and Characterization

The purified compound would be characterized using a suite of spectroscopic techniques to confirm its identity as this compound.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the characteristic isothiocyanate (-N=C=S) functional group.

-

Optical Rotation: To confirm the (S)-stereochemistry.

Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data that might be expected from the isolation of this compound, based on typical yields and spectroscopic data for similar isothiocyanates.

Table 2: Hypothetical Quantitative Data for the Isolation and Characterization of this compound

| Parameter | Hypothetical Value |

| Extraction Yield (from 1 kg of dried plant material) | 50-150 mg of crude extract |

| Purity after HPLC | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.55 (t, 2H), 2.60 (s, 3H), 2.55 (t, 2H), 1.90-1.70 (m, 4H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 130.5 (N=C=S), 55.0, 45.0, 38.0, 28.0, 22.0, 15.0 |

| Mass Spectrometry (ESI-MS) m/z | 192.05 [M+H]⁺ |

| Optical Rotation [α]D | +70° (c 0.1, CHCl₃) |

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the hypothetical workflow for the isolation and characterization of this compound.

Caption: Hypothetical workflow for the isolation of this compound.

Nrf2 Signaling Pathway Activation by this compound

This compound, like other isothiocyanates, is known to exert its antioxidant and anticancer effects through the activation of the Nrf2 signaling pathway.[2][3] The following diagram illustrates this mechanism.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Conclusion

While the definitive discovery and isolation of this compound from a natural source remain to be fully documented, its chemical identity and biological potential as an Nrf2 activator are established. This technical guide provides a robust, albeit hypothetical, framework for its isolation and characterization, drawing upon established methodologies for similar isothiocyanates. The provided experimental protocols, potential quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, and to stimulate further investigation into this promising bioactive compound. Future research should focus on identifying the natural source of this compound and validating the proposed isolation procedures to fully unlock its therapeutic potential.

References

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alyssin [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The chemical diversity and distribution of glucosinolates and isothiocyanates among plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Studies of Extracts Obtained from Brassica oleracea L. Plants at Different Stages of Growth by Isolation and Determination of Isothiocyanates: An Assessment of Chemopreventive Properties of Broccoli [mdpi.com]

(S)-Alyssin as a Chemopreventive Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on (S)-Alyssin is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential as a chemopreventive agent based on the well-established mechanisms of closely related isothiocyanates (ITCs) and general experimental protocols. The quantitative data and specific pathways should be considered illustrative of the compound class.

Introduction

This compound is a naturally occurring isothiocyanate found in plants of the Alyssum genus. Isothiocyanates are a class of organosulfur compounds recognized for their potent chemopreventive properties. These compounds are typically derived from the enzymatic hydrolysis of glucosinolates. The chemopreventive activity of ITCs is attributed to their ability to modulate multiple cellular signaling pathways involved in detoxification, cell cycle regulation, and apoptosis. This guide details the core mechanisms, potential efficacy, and experimental methodologies relevant to the investigation of this compound as a chemopreventive agent.

Core Mechanism of Action: Nrf2-Mediated Antioxidant Response

The primary mechanism by which isothiocyanates, including presumably this compound, exert their chemopreventive effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes, which protect cells from oxidative stress and carcinogens.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This prevents Nrf2 degradation, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiate their transcription.[[“]][[“]][[“]]

The downstream targets of Nrf2 include enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione (B108866) S-transferases (GSTs), which play critical roles in detoxifying carcinogens and mitigating oxidative damage.

Data Presentation: Efficacy of Related Isothiocyanates

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Allicin | Neuroblastoma (KELLY) | Proliferation | ~19-50 | [4] |

| Allicin | Breast (MCF-7) | Viability | Not specified | [5] |

| Allicin | Breast (MDA-MB-231) | Viability | Not specified | [5] |

| S-allylmercapto-L-cysteine | Gastric (SNU-1) | Proliferation | Not specified | [6] |

Note: IC50 values are highly dependent on the specific assay conditions, including incubation time and cell density.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to evaluate the chemopreventive potential of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Western Blot for Nrf2 Pathway Activation

This technique is used to detect and quantify specific proteins, such as Nrf2 and Keap1, in cell lysates.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with this compound for a specified time. Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, Keap1, HO-1). Subsequently, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine relative protein expression levels.[7][8]

In Vivo Xenograft Mouse Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Detailed Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][10]

-

Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 50-100 mm³).

-

Treatment: Randomize the mice into groups and begin treatment with this compound (administered via a relevant route, such as oral gavage or intraperitoneal injection) or a vehicle control.

-

Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice regularly throughout the study.[11][12]

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: The tumor tissue can be further analyzed by histology, immunohistochemistry for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), or Western blot.[13]

Other Potential Chemopreventive Mechanisms

In addition to Nrf2 activation, other mechanisms may contribute to the chemopreventive effects of this compound.

Induction of Apoptosis

Isothiocyanates have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[6]

Anti-inflammatory Effects

Chronic inflammation is a known driver of cancer development. Some isothiocyanates have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] By suppressing NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines and enzymes, thereby mitigating a key contributor to carcinogenesis.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has not been specifically reported. However, related organosulfur compounds from garlic, such as S-allylcysteine, have shown high oral bioavailability in animal models.[9] Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a systemic chemopreventive agent.

Conclusion

This compound, as a member of the isothiocyanate family, holds significant promise as a chemopreventive agent. Its presumed primary mechanism of action through the potent activation of the Nrf2 antioxidant response pathway is a well-validated strategy for cancer prevention. Furthermore, potential activities in inducing apoptosis and suppressing inflammation enhance its profile as a multi-targeted agent. However, a critical need exists for dedicated research on this compound to generate specific quantitative data on its efficacy in various cancer models, to elucidate its precise molecular interactions, and to characterize its pharmacokinetic properties. Such studies are essential to translate the potential of this natural compound into a viable strategy for cancer chemoprevention.

References

- 1. consensus.app [consensus.app]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Alyssin: A Deep Dive into Apoptosis and Necrosis Induction

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct quantitative data and specific mechanistic studies on (S)-Alyssin's effects on apoptosis and necrosis are limited in publicly available scientific literature. This guide provides a comprehensive overview of the mechanisms of action of closely related isothiocyanates (ITCs), primarily focusing on sulforaphane (B1684495) (SFN), as a representative model. The experimental protocols and signaling pathways described are broadly applicable to the study of this compound.

Introduction

This compound is a naturally occurring isothiocyanate found in cruciferous vegetables. Isothiocyanates (ITCs) are a class of organosulfur compounds that have garnered significant interest in cancer research for their potential as chemopreventive and therapeutic agents.[1][2] A primary mechanism through which ITCs exert their anti-cancer effects is the induction of programmed cell death, or apoptosis, and in some cases, necrosis, in cancer cells.[3][4] This technical guide summarizes the current understanding of how ITCs, using sulforaphane as a proxy for this compound, modulate the critical cell death pathways of apoptosis and necrosis, provides detailed experimental protocols for their study, and presents visual representations of the key signaling cascades.

Quantitative Data on Isothiocyanate-Induced Cell Death (Represented by Sulforaphane)

The following tables summarize the dose-dependent effects of sulforaphane (SFN) on various cancer cell lines, illustrating its potency in inhibiting cell viability and inducing apoptosis.

Table 1: IC50 Values of Sulforaphane in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HeLa | Cervical Cancer | 24.2 ± 7.22 | 48 |

| A549 | Lung Cancer | 10 | 48 |

| H1299 | Lung Cancer | 8 | 48 |

| H460 | Lung Cancer | 12 | 48 |

| U87MG | Glioblastoma | Not specified | 48 |

| U373MG | Glioblastoma | Not specified | 48 |

| OECM-1 | Oral Squamous Carcinoma | 5.7 | 24 |

| MDAH 2774 | Ovarian Cancer | ~8 | Not specified |

| SkOV-3 | Ovarian Cancer | ~8 | Not specified |

| 293T (Non-cancerous) | Embryonic Kidney | 19.3 | 24 |

| 769-P | Kidney Adenocarcinoma | 19 | 24 |

Table 2: Apoptosis Induction by Sulforaphane in Cancer Cell Lines

| Cell Line | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) | Exposure Time (h) |

| HeLa | 1.25 | 7.26 | Not specified | Not specified | 48 |

| HeLa | 2.5 | 12.70 | Not specified | Not specified | 48 |

| HeLa | 5 | 24.8 | Not specified | 36 | 48 |

| U87MG | 20 | Not specified | Not specified | Significantly increased | 48 |

| U373MG | 20 | Not specified | Not specified | Significantly increased | 48 |

| OECM-1 | 5 | Significantly increased | Not specified | Not specified | 24 |

| OECM-1 | 10 | Significantly increased | Not specified | Not specified | 24 |

| 293T | 6.25 | Significantly increased | Not specified | Not specified | 48 |

| 293T | 12.5 | Significantly increased | Not specified | Not specified | 48 |

| 769-P | 12.5 | Significantly increased | Not specified | Not specified | 48 |

Table 3: Modulation of Apoptosis-Related Proteins by Sulforaphane

| Cell Line | Concentration (µM) | Protein | Change in Expression | Method of Quantification |

| OECM-1 | Dose-dependent | Bax | Upregulation | Western Blot |